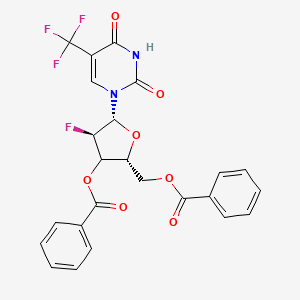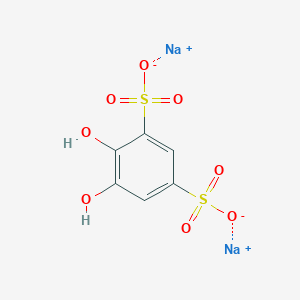
disodium;4,5-dihydroxybenzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;4,5-dihydroxybenzene-1,3-disulfonate is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is often used as a superoxide anion scavenger.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;4,5-dihydroxybenzene-1,3-disulfonate can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating catechol with sulfuric acid to introduce sulfonic acid groups at the 1,3-positions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the controlled sulfonation of catechol, followed by purification and crystallization to obtain the final product. The compound is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Disodium;4,5-dihydroxybenzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and semiquinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Scientific Research Applications
Disodium;4,5-dihydroxybenzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for detecting metals such as iron, manganese, titanium, and molybdenum.
Biology: Acts as a superoxide anion scavenger to study reactive oxygen species (ROS) in biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.
Industry: Used as a complexing agent in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges superoxide anions by donating electrons, thereby neutralizing reactive oxygen species. This process involves the formation of semiquinone radicals, which are further stabilized by the sulfonate groups. The molecular targets include various ROS, and the pathways involved are related to oxidative stress reduction .
Comparison with Similar Compounds
Disodium;4,5-dihydroxybenzene-1,3-disulfonate is unique due to its dual hydroxyl and sulfonate groups, which enhance its solubility and reactivity. Similar compounds include:
1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt: Similar structure but different sulfonation pattern.
4,5-Dihydroxybenzene-1,3-disulfonic acid: The free acid form of the compound.
Catechol-3,5-disulfonic acid: Another sulfonated derivative of catechol
Properties
Molecular Formula |
C6H4Na2O8S2 |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
disodium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI Key |
ISWQCIVKKSOKNN-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



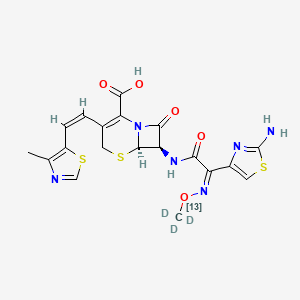
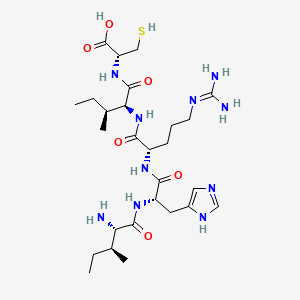
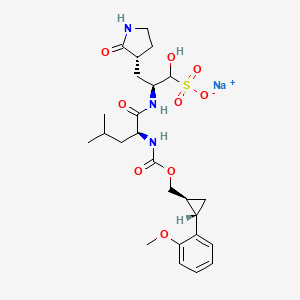



![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)



![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)

